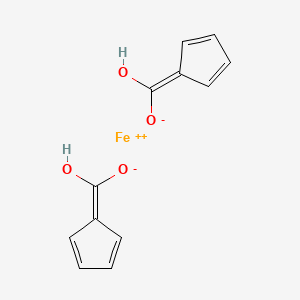
CFTR corrector 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CFTR corrector 3 is a small molecule designed to correct the folding and trafficking defects of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This compound is particularly significant in the treatment of cystic fibrosis, a genetic disorder caused by mutations in the CFTR gene. This compound helps the CFTR protein to form the correct three-dimensional shape, allowing it to move to the cell surface and function properly.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CFTR corrector 3 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce the desired chemical properties. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality. This process includes the optimization of reaction conditions, purification methods, and quality control measures to produce the compound in bulk quantities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the purity and identity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: CFTR corrector 3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its activity as a CFTR corrector.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific transformation, but they generally involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions involving this compound are typically intermediates that are further modified to produce the final active compound. These intermediates may include various functionalized derivatives that contribute to the compound’s overall efficacy and stability.
Wissenschaftliche Forschungsanwendungen
CFTR corrector 3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study protein folding and trafficking mechanisms. In biology, it serves as a tool to investigate the cellular processes involved in CFTR protein function and regulation. In medicine, this compound is a crucial component of therapeutic regimens for cystic fibrosis patients, helping to restore the function of defective CFTR proteins. Additionally, in the pharmaceutical industry, it is used in the development and testing of new CFTR modulators and combination therapies.
Wirkmechanismus
CFTR corrector 3 exerts its effects by binding to the CFTR protein and stabilizing its three-dimensional structure. This stabilization allows the protein to fold correctly and traffic to the cell surface, where it can function as a chloride channel. The molecular targets of this compound include specific regions of the CFTR protein that are prone to misfolding due to genetic mutations. By interacting with these regions, this compound helps to correct the folding defects and enhance the protein’s stability and function.
Vergleich Mit ähnlichen Verbindungen
CFTR corrector 3 is unique compared to other CFTR correctors due to its specific binding sites and mechanism of action. Similar compounds include lumacaftor, tezacaftor, and elexacaftor, which also function as CFTR correctors but may have different binding affinities and efficacies. This compound stands out for its ability to complement other correctors and provide additive effects when used in combination therapies. This uniqueness makes it a valuable addition to the arsenal of CFTR modulators used in the treatment of cystic fibrosis.
Conclusion
This compound is a vital compound in the treatment of cystic fibrosis, offering a targeted approach to correcting the folding and trafficking defects of the CFTR protein. Its synthesis, chemical reactions, and scientific applications highlight its importance in both research and clinical settings. By understanding its mechanism of action and comparing it with similar compounds, researchers and clinicians can continue to develop effective therapies for cystic fibrosis patients.
Eigenschaften
Molekularformel |
C26H34F3N7O4S |
|---|---|
Molekulargewicht |
597.7 g/mol |
IUPAC-Name |
N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[5-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)32-17(19)2)8-9-20(31-22)36-21(10-11-30-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m0/s1 |
InChI-Schlüssel |
ITRSIHARKOQDPT-INIZCTEOSA-N |
Isomerische SMILES |
C[C@H]1CC(N(C1)C2=C(C=CC(=N2)N3C(=CC=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C |
Kanonische SMILES |
CC1CC(N(C1)C2=C(C=CC(=N2)N3C(=CC=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


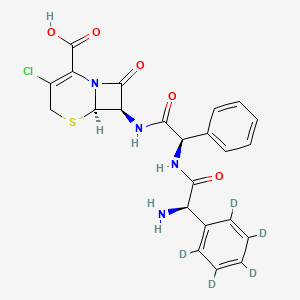
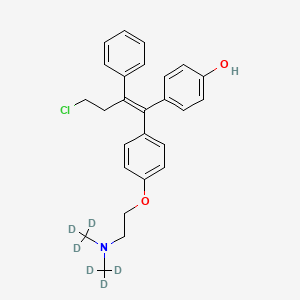
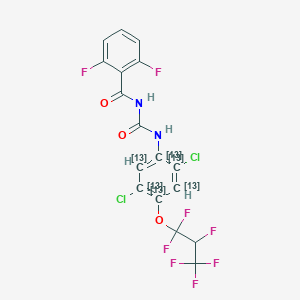
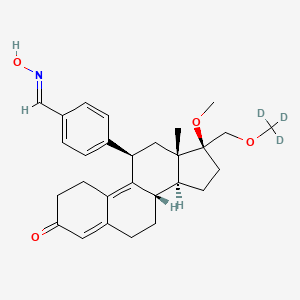
![dimethyl (2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioate](/img/structure/B15145531.png)

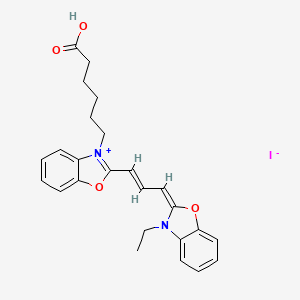
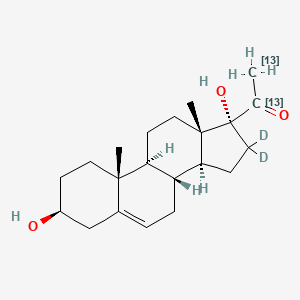
![bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B15145568.png)
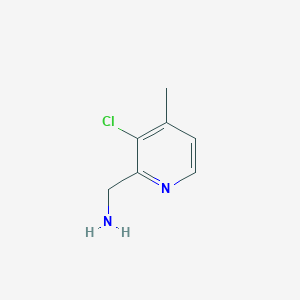

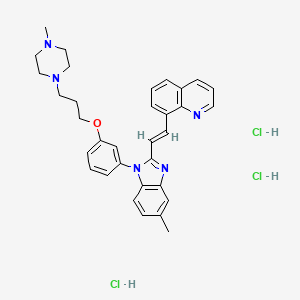
![N-[1-(pyridin-2-yl)ethyl]methanesulfonamide](/img/structure/B15145610.png)
